
Bis(4-aminophenyl)methylenediisocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-aminophenyl)methylenediisocyanate is an organic compound that belongs to the class of aromatic diisocyanates. It is characterized by the presence of two isocyanate groups attached to a methylene bridge, which is further connected to two 4-aminophenyl groups. This compound is of significant interest in the field of polymer chemistry due to its reactivity and ability to form polyurethanes and other polymeric materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-aminophenyl)methylenediisocyanate typically involves the reaction of 4,4’-methylenedianiline with phosgene. The reaction is carried out in an inert solvent such as toluene or chlorobenzene under controlled temperature conditions to ensure the formation of the desired diisocyanate product. The reaction can be represented as follows:
4,4’-Methylenedianiline+Phosgene→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors equipped with temperature and pressure control systems. The process involves the continuous feeding of 4,4’-methylenedianiline and phosgene into the reactor, where the reaction takes place. The product is then purified through distillation or crystallization to obtain the pure diisocyanate compound.
化学反応の分析
Types of Reactions
Bis(4-aminophenyl)methylenediisocyanate undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization Reactions: Forms polyurethanes when reacted with polyols.
Substitution Reactions: Reacts with amines to form ureas.
Common Reagents and Conditions
Alcohols: Reacts under mild conditions to form urethanes.
Polyols: Reacts under controlled temperature conditions to form polyurethanes.
Amines: Reacts at room temperature to form ureas.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Ureas: Formed from the reaction with amines.
科学的研究の応用
Bis(4-aminophenyl)methylenediisocyanate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Polymer Chemistry: Used in the synthesis of polyurethanes and other polymeric materials.
Material Science: Employed in the development of high-performance coatings, adhesives, and sealants.
Biomedical Research: Investigated for its potential use in drug delivery systems and tissue engineering.
Industrial Applications: Utilized in the production of foams, elastomers, and composites.
作用機序
The mechanism of action of Bis(4-aminophenyl)methylenediisocyanate involves the reaction of its isocyanate groups with nucleophiles such as alcohols, amines, and water. The isocyanate groups are highly reactive and readily form covalent bonds with nucleophiles, leading to the formation of urethanes, ureas, and other derivatives. The molecular targets and pathways involved in these reactions are primarily based on the nucleophilic attack on the electrophilic carbon of the isocyanate group.
類似化合物との比較
Similar Compounds
Methylene diphenyl diisocyanate (MDI): Similar structure but lacks the amino groups.
Toluene diisocyanate (TDI): Contains toluene as the central moiety instead of methylene.
Hexamethylene diisocyanate (HDI): Aliphatic diisocyanate with a hexamethylene bridge.
Uniqueness
Bis(4-aminophenyl)methylenediisocyanate is unique due to the presence of amino groups on the phenyl rings, which enhances its reactivity and allows for the formation of a wide range of derivatives. This compound’s ability to form stable polyurethanes and its versatility in various applications make it distinct from other diisocyanates.
特性
CAS番号 |
143186-06-5 |
|---|---|
分子式 |
C15H12N4O2 |
分子量 |
280.28 g/mol |
IUPAC名 |
4-[(4-aminophenyl)-diisocyanatomethyl]aniline |
InChI |
InChI=1S/C15H12N4O2/c16-13-5-1-11(2-6-13)15(18-9-20,19-10-21)12-3-7-14(17)8-4-12/h1-8H,16-17H2 |
InChIキー |
VAYOACANMXIOJL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(N=C=O)N=C=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



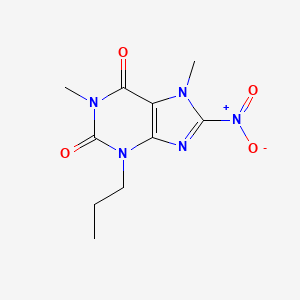
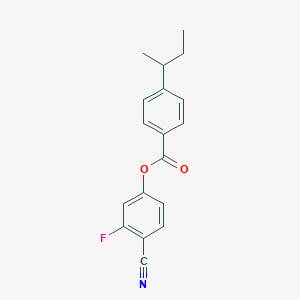
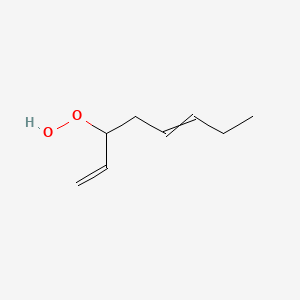
![4,4',4''-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile](/img/structure/B12544559.png)
![2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate](/img/structure/B12544560.png)
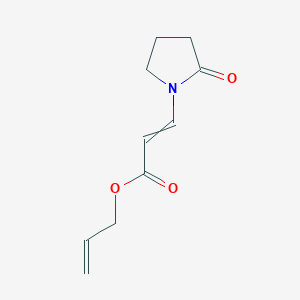
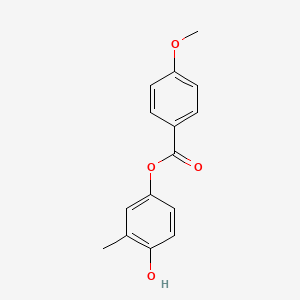
![1-[10-(9H-Carbazol-9-yl)decyl]-1'-methyl-4,4'-bipyridin-1-ium dichloride](/img/structure/B12544567.png)
![3,7,7-Trimethyl-2-phenylbicyclo[4.1.0]hept-3-ene](/img/structure/B12544569.png)

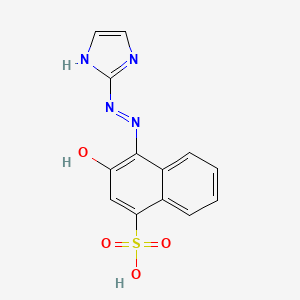
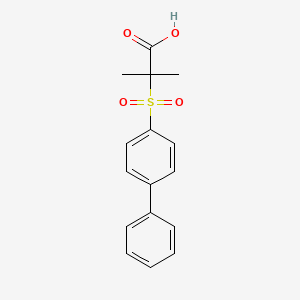
![1H-Pyrazolo[3,4-b]pyridine, 3-phenyl-4-(2-thienyl)-6-(trifluoromethyl)-](/img/structure/B12544612.png)
